molecular formula C15H10ClN3O B8309576 5-chloro-2-(4H-1,2,4-triazol-4-yl)benzophenone

5-chloro-2-(4H-1,2,4-triazol-4-yl)benzophenone

Cat. No. B8309576
M. Wt: 283.71 g/mol
InChI Key: LLVFXKRKLRMCRG-UHFFFAOYSA-N
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Patent
US03947466

Procedure details

A stirred solution of acetic anhydride (25.3 ml) and 97% formic acid (10.6 ml) is kep at ambient temperature (25°) for 30 minutes, cooled in an ice bath and treated with 3-amino-6-chloro-3,4-dihydro-4-hydroxy-4-phenylquinazoline (12.24 g, 0.0447 mole). The solution is kept at ambient temperature for 18 hours, diluted with acetic acid (25 ml), warmed to the reflux temperature during 1 hour and refluxed for 1.5 hours. The solution is concentrated in vacuo, and the residue is mixed with cold water, made alkaline with sodium hydroxide and extracted with chloroform. The extract is washed with brine, dried over anhydrous sodium sulfate and concentrated. The residue is crystallized from ethylacetate to give 7.76 g of 5-chloro-2-(4H-1,2,4-triazol-4-yl)-benzophenone of melting point 184°-186° C., 0.971 g of melting point 182.5°-184° C., and 0.144 of melting point 181°-182° C.
Quantity
25.3 mL
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
12.24 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=O)C.C(O)=O.[NH2:11][N:12]1[C:21]([OH:28])([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:20]2[C:15](=[CH:16][CH:17]=[C:18]([Cl:29])[CH:19]=2)[N:14]=[CH:13]1>C(O)(=O)C>[Cl:29][C:18]1[CH:17]=[CH:16][C:15]([N:14]2[CH:1]=[N:11][N:12]=[CH:13]2)=[C:20]([CH:19]=1)[C:21]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[O:28]

Inputs

Step One
Name
Quantity
25.3 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
10.6 mL
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
12.24 g
Type
reactant
Smiles
NN1C=NC2=CC=C(C=C2C1(C1=CC=CC=C1)O)Cl
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kep at ambient temperature
CUSTOM
Type
CUSTOM
Details
(25°)
CUSTOM
Type
CUSTOM
Details
for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
warmed to the reflux temperature during 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue is mixed with cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from ethylacetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)C2=CC=CC=C2)C1)N1C=NN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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